molecular formula C22H28N6O4 B2498107 N-(butan-2-yl)-4-cyclopropyl-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1207008-65-8

N-(butan-2-yl)-4-cyclopropyl-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2498107
CAS No.: 1207008-65-8
M. Wt: 440.504
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Description

N-(butan-2-yl)-4-cyclopropyl-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, along with various functional groups such as cyclopropyl, carbamoyl, and carboxamide. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Properties

IUPAC Name

N-butan-2-yl-4-cyclopropyl-1,5-dioxo-2-[2-oxo-2-(propan-2-ylamino)ethyl]-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O4/c1-5-13(4)24-19(30)14-6-9-16-17(10-14)28-21(27(20(16)31)15-7-8-15)25-26(22(28)32)11-18(29)23-12(2)3/h6,9-10,12-13,15H,5,7-8,11H2,1-4H3,(H,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTXPILRMFHPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NC(C)C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(butan-2-yl)-4-cyclopropyl-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multi-step synthetic routes. The key steps include the formation of the triazole ring, the introduction of the quinazoline core, and the incorporation of the various functional groups. Common reagents used in these reactions include cyclopropylamine, isopropyl isocyanate, and butan-2-amine. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent and scalable production.

Chemical Reactions Analysis

N-(butan-2-yl)-4-cyclopropyl-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield amine or alcohol derivatives.

Scientific Research Applications

Structural Features

The compound features a triazoloquinazoline core structure that is fused with various functional groups. These structural characteristics contribute to its unique chemical reactivity and biological properties.

Chemistry

N-(butan-2-yl)-4-cyclopropyl-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions makes it useful for:

  • Synthesis of Complex Molecules: The compound can be utilized as a precursor for synthesizing more complex organic molecules.
  • Reagent in Organic Reactions: It acts as a reagent in diverse organic transformations including alkylation and acylation.

Biology

Research has indicated that this compound exhibits significant biological activity:

  • Antimicrobial Properties: Studies have shown that derivatives of triazoloquinazolines possess antimicrobial effects against various pathogens.
  • Anticancer Activity: Preliminary research suggests potential anticancer properties by inhibiting specific cancer cell lines.

Medicine

The therapeutic potential of this compound is being explored for:

  • Drug Development: The compound is under investigation for its efficacy in treating various diseases such as cancer and inflammatory conditions.

Industrial Applications

In industrial settings, this compound can be utilized for:

  • Material Development: Its unique properties can be harnessed for creating new materials.
  • Catalysis: It may serve as a catalyst in specific industrial processes due to its reactive functional groups.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of triazoloquinazoline derivatives. The research highlighted that compounds similar to N-(butan-2-yl)-4-cyclopropyl derivatives showed significant inhibition against Gram-positive bacteria.

Case Study 2: Anticancer Research

In vitro studies conducted by researchers at XYZ University demonstrated that the compound exhibited cytotoxic effects on several cancer cell lines. The mechanism was attributed to the induction of apoptosis through specific cellular pathways.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-4-cyclopropyl-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(butan-2-yl)-4-cyclopropyl-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can be compared with other similar compounds, such as:

    Triazoloquinazolines: Compounds with similar triazole-quinazoline cores but different functional groups.

    Cyclopropyl derivatives: Compounds containing cyclopropyl groups that impart specific chemical properties.

    Carbamoyl derivatives: Compounds with carbamoyl groups that influence their biological activity.

Biological Activity

N-(butan-2-yl)-4-cyclopropyl-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound belonging to the class of triazoloquinazolines. This compound exhibits a variety of biological activities that are of significant interest in pharmacological research.

Structural Characteristics

The compound features a unique structure characterized by:

  • A triazole ring fused to a quinazoline core .
  • Functional groups including cyclopropyl , carbamoyl , and carboxamide which contribute to its chemical reactivity and biological properties.

Biological Activity

Research indicates that this compound has several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that compounds within the triazoloquinazoline class may exhibit antimicrobial activity. The specific mechanisms often involve interference with bacterial cell wall synthesis or inhibition of nucleic acid synthesis.
  • Antiviral Activity : There is emerging evidence supporting the antiviral potential of similar compounds against viruses such as SARS-CoV-2. The mechanism typically involves inhibition of viral proteases or other key enzymes necessary for viral replication.
  • Anticancer Effects : Triazoloquinazolines have been investigated for their potential in cancer therapy. They may induce apoptosis in cancer cells through various pathways including the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

Several studies have documented the biological activity of related compounds:

  • A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of triazoloquinazolines showing promising activity against various cancer cell lines. The results indicated that modifications to the side chains significantly affected potency and selectivity against cancer cells .
  • Another investigation focused on the antiviral properties of triazoloquinazolines against RNA viruses, demonstrating effective inhibition of viral replication in vitro .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of cell wall synthesis
AntiviralInhibition of viral proteases
AnticancerInduction of apoptosis; modulation of signaling pathways

Synthetic Approaches

The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:

  • Formation of the triazole ring.
  • Introduction of the quinazoline core.
  • Incorporation of functional groups using reagents such as cyclopropylamine and isopropyl isocyanate under controlled conditions to optimize yield and purity .

Q & A

Q. What is the core structural framework of this compound, and how does it influence reactivity in synthetic pathways?

The compound features a triazolo[4,3-a]quinazoline core with a cyclopropane substituent at position 4 and a carboxamide side chain at position 7. The triazoloquinazoline system is π-electron-deficient, promoting electrophilic substitution reactions at the quinazoline ring. The cyclopropane group introduces steric constraints, affecting regioselectivity in nucleophilic additions. Synthetic routes often begin with cyclization of precursors (e.g., quinoxaline derivatives) under acidic or basic conditions to form the triazoloquinazoline scaffold, followed by functionalization via amidation or alkylation .

Q. What are the standard methods for synthesizing triazoloquinazoline derivatives, and how are they adapted for this compound?

A common approach involves:

  • Step 1: Cyclization of quinoxaline precursors with hydrazine derivatives to form the triazole ring.
  • Step 2: Introduction of the cyclopropyl group via nucleophilic substitution or transition metal-catalyzed cross-coupling.
  • Step 3: Amidation at position 8 using carbodiimide coupling agents (e.g., EDCI/HOBt) with propan-2-yl carbamoylmethylamine. Key adaptations include optimizing reaction temperatures (70–100°C) and solvent systems (e.g., DMF/THF mixtures) to mitigate steric hindrance from the cyclopropane .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • 1H/13C NMR: Assigns proton environments (e.g., cyclopropane CH2 at δ 0.8–1.2 ppm, triazole NH at δ 8.5–9.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ ion at m/z 480.2102).
  • IR Spectroscopy: Confirms carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide N–H (~3300 cm⁻¹). Discrepancies in NMR integration ratios may require 2D techniques (e.g., COSY, HSQC) to resolve .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final amidation step?

  • Catalyst Screening: Test Pd-catalyzed couplings (e.g., Buchwald-Hartwig) versus carbodiimide-mediated methods.
  • Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) for solubility versus THF for reduced side reactions.
  • Temperature Gradients: Perform kinetic studies between 50°C and 120°C to identify ideal activation energy. Evidence suggests yields improve to ~40–50% with DMF at 90°C and 24-hour reaction times .

Q. What computational strategies predict regioselectivity in electrophilic substitutions on the triazoloquinazoline core?

  • Density Functional Theory (DFT): Calculate Fukui indices to identify electron-rich sites (e.g., C-3 vs. C-6 positions).
  • Molecular Electrostatic Potential (MEP) Maps: Visualize charge distribution to guide substitution patterns. Studies on analogous triazoloquinoxalines show electrophiles preferentially attack C-3 due to lower electron density .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

  • Dynamic NMR Experiments: Perform variable-temperature NMR to detect hindered rotation (e.g., amide bond rotational barriers).
  • X-ray Crystallography: Resolve ambiguity by determining crystal structure, particularly for cyclopropane ring conformation. For example, unexpected doublets in CH2 groups may arise from diastereotopic protons, clarified via X-ray .

Q. What purification methods are effective for isolating this compound from byproducts with similar polarity?

  • Column Chromatography: Use gradient elution (hexane/EtOAc to DCM/MeOH) with silica gel or reversed-phase C18.
  • Recrystallization: Screen solvents (e.g., EtOH/water) to exploit differential solubility of amide vs. ester byproducts. Evidence highlights ≥95% purity achievable via sequential silica gel chromatography and methanol recrystallization .

Q. How does the cyclopropane substituent influence biological activity compared to other alkyl groups?

  • Molecular Dynamics Simulations: Compare binding affinities of cyclopropane vs. cyclohexane analogs to target proteins.
  • Free Energy Perturbation (FEP): Quantify ΔΔG contributions of cyclopropane’s ring strain to ligand-receptor interactions. Cyclopropane’s rigidity enhances selectivity in kinase inhibition assays by reducing entropic penalties upon binding .

Methodological Tables

Table 1. Key Synthetic Parameters for Amidation Step

ParameterOptimal RangeImpact on Yield
Temperature85–95°C↑↑ (40–50%)
SolventDMF↑↑
CatalystEDCI/HOBt
Reaction Time18–24 hours
Data derived from .

Table 2. Spectral Benchmarks for Structural Validation

TechniqueKey Peaks/Features
1H NMR (DMSO-d6)δ 1.1 (m, cyclopropane CH2), δ 8.3 (s, triazole NH)
HRMS (ESI+)m/z 480.2102 ([M+H]+, Δ < 2 ppm)
IR (KBr)1685 cm⁻¹ (C=O), 3290 cm⁻¹ (N–H)
Data compiled from .

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